N~2~-Formyl-L-leucinamide

Description

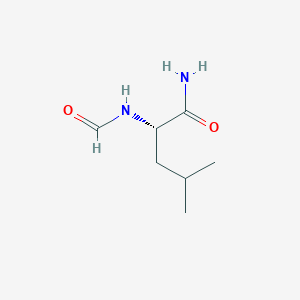

N²-Formyl-L-leucinamide is a modified amino acid derivative where the α-amino group of L-leucinamide is formylated. Its structure consists of a leucine backbone with an amide group at the carboxyl terminus and a formyl group (-CHO) attached to the nitrogen atom of the α-amino group. This modification alters its physicochemical properties, such as polarity and hydrogen-bonding capacity, compared to unmodified leucinamide or alkyl-substituted derivatives. Formylation is a common post-translational modification in peptides, often influencing stability and biological interactions .

Properties

CAS No. |

59867-89-9 |

|---|---|

Molecular Formula |

C7H14N2O2 |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

(2S)-2-formamido-4-methylpentanamide |

InChI |

InChI=1S/C7H14N2O2/c1-5(2)3-6(7(8)11)9-4-10/h4-6H,3H2,1-2H3,(H2,8,11)(H,9,10)/t6-/m0/s1 |

InChI Key |

SYWGXOBGAQRXAZ-LURJTMIESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC=O |

Canonical SMILES |

CC(C)CC(C(=O)N)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Formyl-L-leucinamide typically involves the N-formylation of L-leucinamide. One common method is the reaction of L-leucinamide with formic acid in the presence of a catalyst. For instance, sulfonic acid functionalized over biguanidine fabricated silica-coated heterogeneous magnetic nanoparticles (NP@SO3H) can be used as an efficient and recyclable catalyst for this reaction . The reaction is carried out under mild conditions, and the catalyst can be easily recovered and reused.

Industrial Production Methods

Industrial production of N2-Formyl-L-leucinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of catalyst and reaction conditions is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-Formyl-L-leucinamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can react with the amide group under acidic or basic conditions.

Major Products Formed

Oxidation: N2-Formyl-L-leucinamide can be converted to N2-carboxyl-L-leucinamide.

Reduction: The product can be N2-hydroxymethyl-L-leucinamide.

Substitution: Various substituted derivatives of N2-Formyl-L-leucinamide can be formed depending on the nucleophile used.

Scientific Research Applications

N~2~-Formyl-L-leucinamide has several applications in scientific research:

Biology: The compound is studied for its role in protein synthesis and modification.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to bioactive peptides.

Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N2-Formyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also act as a prodrug, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Alkyl-Substituted Leucinamides

N²-Formyl-L-leucinamide differs structurally from alkyl-substituted analogs like N-methyl-L-leucinamide (LNM) and N-ethyl-L-leucinamide (LNE) . Key distinctions include:

| Compound | Molecular Formula | Molecular Weight | Substituent on Nα | SMILES Notation | Source |

|---|---|---|---|---|---|

| N²-Formyl-L-leucinamide | C₇H₁₄N₂O₂ | 174.20 g/mol* | Formyl (-CHO) | O=C(NHC@@HC(O)=N)CHO | Inferred |

| N-methyl-L-leucinamide | C₇H₁₆N₂O | 160.22 g/mol | Methyl (-CH₃) | O=C(NC)C(N)CC(C)C | |

| N-ethyl-L-leucinamide | C₈H₁₈N₂O | 174.25 g/mol | Ethyl (-CH₂CH₃) | O=C(NCC)C(N)CC(C)C |

Notes:

Comparison with Peptide Conjugates

N²-Formyl-L-leucinamide is distinct from larger peptide conjugates incorporating leucinamide. For example:

N-Formyl-L-methionyl-N-(1-carboxy-2-phenylethoxy)-L-leucinamide (CAS 442878-06-0):

- Formula : C₂₁H₃₁N₃O₆S

- Molecular Weight : 453.55 g/mol

- Structure : Combines N-formyl-L-methionine, a carboxy-phenylethoxy group, and leucinamide.

- Key Differences : The addition of methionyl and aromatic groups increases molecular complexity, likely affecting solubility and receptor binding compared to the simpler N²-Formyl-L-leucinamide .

L-Alanyl-L-seryl-L-prolyl-L-tyrosyl-L-alanyl-L-phenylalanylglycyl-L-leucinamide ():

- Formula : C₄₀H₅₇N₉O₁₀

- Molecular Weight : 823.42 g/mol

- Function : A peptide chain with leucinamide at the terminus, demonstrating how leucinamide derivatives are integrated into bioactive peptides. Such structures are tailored for specific interactions (e.g., enzyme inhibition) but lack the formyl group’s modulatory role .

Comparison with Ester Derivatives

describes N-formyl-L-leucine esters , such as (S,E)-Henicos-7-en-10-yl formyl-L-leucinate. These esters differ from N²-Formyl-L-leucinamide in two ways:

Backbone : Esters (R-O-CO-) vs. amides (R-NH-CO-).

Functionality : Esters are more hydrolytically labile, whereas amides are chemically stable under physiological conditions.

Applications : Esters are often prodrugs, while amides are common in peptide therapeutics .

Research Implications

- Formylation in leucinamide derivatives may mimic natural post-translational modifications, enhancing interactions with formyl peptide receptors (FPRs) in immune cells .

- Alkyl-substituted analogs are simpler models for studying amino acid transport or enzyme inhibition .

- Larger peptide conjugates highlight the versatility of leucinamide in drug design, though their complexity requires advanced synthetic workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.